molecular formula C24H26N2O6 B2511825 Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-59-3

Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2511825
CAS RN: 868224-59-3
M. Wt: 438.48
InChI Key: HYFOQWNLRYMJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate” is a chemical compound with the molecular formula C24H26N2O6 and a molecular weight of 438.48 . It’s not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

  • Inhibitors of Steroidogenic Factor 1 (SF-1)

    Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has been identified as a potent inhibitor of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily. Two analogous isoquinolinones related to this compound were found to be submicromolar inhibitors, showing significant potency in a physiologic functional assay employing full-length SF-1 protein and its native response element. This discovery is crucial for exploring the therapeutic potential of SF-1 (Madoux et al., 2008).

  • Crystal Structure and DFT Studies

    Research involving similar compounds to Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has focused on crystal structure analysis and Density Functional Theory (DFT) studies. These studies provide insights into the molecular geometry, electron distribution, and interactive forces within the compound, enhancing the understanding of its chemical behavior (Baba et al., 2019).

  • Synthesis and Antimicrobial Activity

    Compounds structurally related to Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various microbial strains, highlighting their potential use in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

  • CNS Active Compounds

    Research on compounds like Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has explored their potential as Central Nervous System (CNS) active agents. These compounds generally cause loss of motor control in mice, but their relatively high toxicity limits their direct application in CNS therapies (Hung et al., 1985).

  • Corrosion Inhibitors

    Similar quinoxalines compounds have been studied for their role as corrosion inhibitors. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been used to understand the relationship between molecular structure and inhibition efficiency. These studies are essential for developing new materials with enhanced corrosion resistance properties (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-4-30-21-11-7-6-10-19(21)25-22(27)15-26-14-13-17-18(23(26)28)9-8-12-20(17)32-16(3)24(29)31-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFOQWNLRYMJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.